

Quinolactacin C: A Technical Guide to its Discovery, Isolation, and Characterization from *Penicillium*

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Compound of Interest

Compound Name: *Quinolactacin C*

Cat. No.: *B1245743*

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Introduction

Quinolactacins are a class of fungal alkaloids characterized by a unique quinolone- γ -lactam hybrid structure. First reported in 2000, these compounds have garnered interest in the scientific community due to their potential as pharmacophores for various therapeutic areas, including cancer and neurodegenerative diseases. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of a specific member of this family, **Quinolactacin C**, from its natural fungal source, *Penicillium*. The document details the experimental protocols for its extraction and purification, summarizes its physicochemical and spectral data, and visualizes its proposed biosynthetic pathway.

Discovery of Quinolactacin C

Quinolactacin C was first discovered along with its congeners, Quinolactacin A and B, from the fermentation broth of *Penicillium* sp. EPF-6. This fungal strain was isolated from the larvae of the mulberry pyralid (*Margaronia pyloalis* Welker).^{[1][2]} The initial investigation identified these compounds as novel quinolone derivatives with a distinct γ -lactam ring fused to the quinolone core.^{[1][2]}

Experimental Protocols

While the original literature provides a general overview of the isolation process, a detailed, step-by-step protocol is outlined below as a representative method for the production and purification of **Quinolactacin C** from a solid culture of *Penicillium* sp. EPF-6.

Fungal Fermentation

A solid culture fermentation method is employed for the production of Quinolactacins.

- Seed Culture Preparation:
 - Inoculate a 500 mL Erlenmeyer flask containing 100 mL of a liquid medium (e.g., potato dextrose broth) with a pure culture of *Penicillium* sp. EPF-6.
 - Incubate the flask for 4 days at 28°C on a rotary shaker at 200 rpm.
- Solid Culture Fermentation:
 - Prepare a solid medium in 500 mL Erlenmeyer flasks. A suitable medium consists of rice or a grain-based substrate.
 - Autoclave the solid medium to ensure sterility.
 - Inoculate each flask containing the solid medium with a portion of the seed culture.
 - Incubate the flasks under stationary conditions at 28°C for approximately 17 days.

Extraction of Quinolactacin C

Following fermentation, the fungal biomass and solid medium are subjected to solvent extraction to isolate the crude secondary metabolites.

- Harvest the entire contents of the fermentation flasks.
- Macerate the solid culture in a suitable organic solvent, such as methanol or a mixture of methanol and chloroform, at room temperature.
- Perform the extraction multiple times to ensure a thorough recovery of the metabolites.
- Combine the organic extracts and filter to remove solid debris.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

The crude extract is then subjected to a series of chromatographic steps to isolate and purify **Quinolactacin C**.

- Initial Fractionation (e.g., Column Chromatography):
 - Adsorb the crude extract onto a silica gel support.
 - Pack a glass column with silica gel and equilibrate with a non-polar solvent (e.g., hexane).
 - Apply the crude extract-silica gel mixture to the top of the column.
 - Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane, ethyl acetate, and methanol.
 - Collect fractions and monitor their composition using thin-layer chromatography (TLC).
 - Pool fractions containing compounds with similar TLC profiles.
- Fine Purification (e.g., High-Performance Liquid Chromatography - HPLC):
 - Subject the fraction containing **Quinolactacin C** to further purification by reversed-phase HPLC.
 - A C18 column is typically used for this purpose.
 - Elute with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid to improve peak shape. An isocratic or gradient elution can be employed.
 - Monitor the eluent with a UV detector at a wavelength suitable for the quinolone chromophore (e.g., 254 nm).
 - Collect the peak corresponding to **Quinolactacin C**.

- Evaporate the solvent to yield the purified compound.

Data Presentation

The following tables summarize the key quantitative data for **Quinolactacin C**.

Table 1: Physicochemical Properties of Quinolactacin C

Property	Value
Molecular Formula	C ₁₆ H ₁₈ N ₂ O ₃
Molecular Weight	286.33 g/mol
Appearance	White powder
Melting Point	180-185 °C (decomposed)
Optical Rotation	[α] _D ²⁵ +120° (c 0.1, DMSO)

Table 2: ¹H NMR Spectral Data for Quinolactacin C (in DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.11	d	8.0	H-5
7.78	d	8.0	H-8
7.68	t	8.0	H-7
7.37	t	8.0	H-6
4.29	d	9.0	H-3a
3.65	s	N-CH ₃	
2.21	m	H-2'	
1.48	m	H-3'a	
1.18	m	H-3'b	
0.90	d	7.0	H-4'
0.85	t	7.0	H-5'

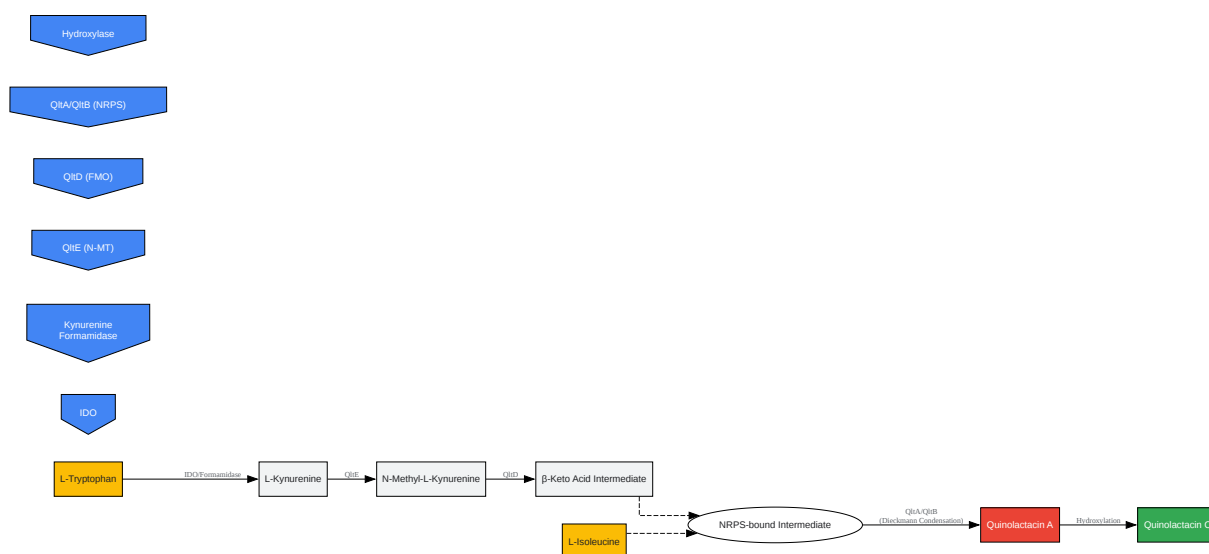
Table 3: ¹³C NMR Spectral Data for Quinolactacin C (in DMSO-d₆)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
177.2	C	C-9
172.1	C	C-1
140.2	C	C-8a
138.8	C	C-4a
132.8	CH	C-7
125.4	CH	C-5
123.8	CH	C-6
118.9	C	C-9a
115.4	CH	C-8
88.4	C	C-3
65.9	CH	C-3a
36.0	CH ₃	N-CH ₃
35.8	CH	C-2'
20.8	CH ₂	C-3'
17.5	CH ₃	C-4'
11.4	CH ₃	C-5'

Mandatory Visualizations

Proposed Biosynthetic Pathway of Quinolactacin C

The biosynthesis of quinolactacins is believed to originate from L-tryptophan and an amino acid, in the case of **Quinolactacin C**, likely L-isoleucine. The pathway involves a series of enzymatic reactions catalyzed by a nonribosomal peptide synthetase (NRPS) complex. The final step to yield **Quinolactacin C** is a proposed hydroxylation of the Quinolactacin A precursor.

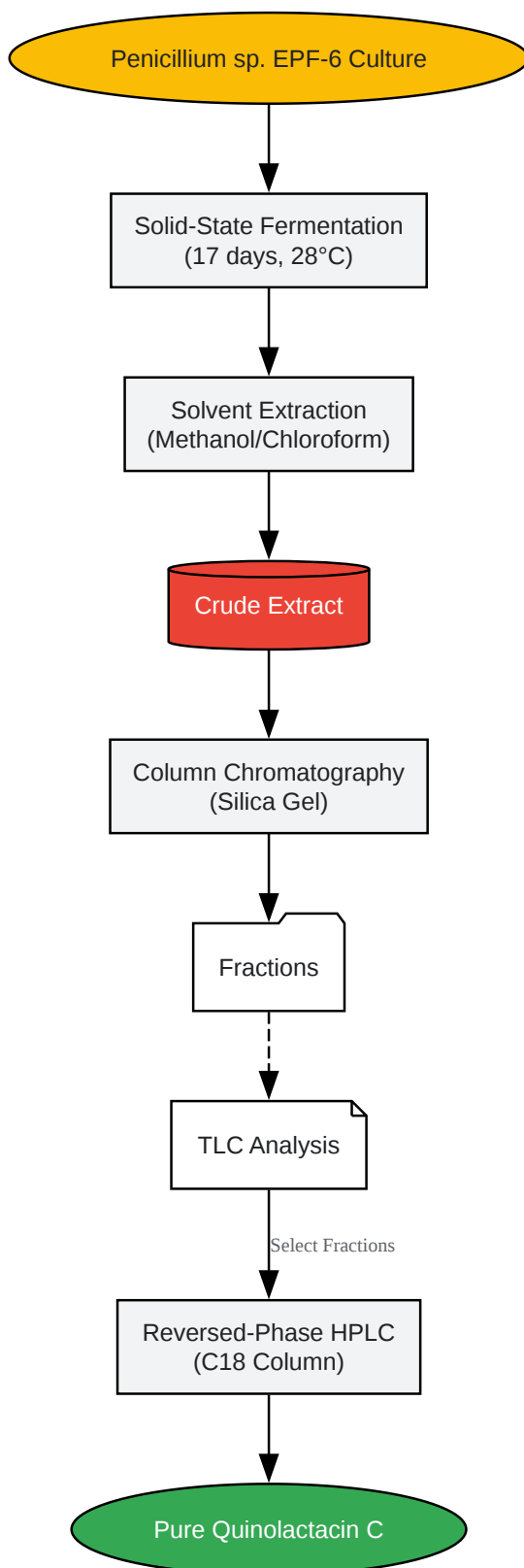


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Caption: Proposed biosynthetic pathway of **Quinolactacin C** from primary metabolites.

Experimental Workflow for Isolation and Purification

The following diagram illustrates the general workflow for the isolation and purification of **Quinolactacin C** from *Penicillium* culture.



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Caption: General workflow for the isolation and purification of **Quinolactacin C**.

Conclusion

Quinolactacin C represents an intriguing fungal metabolite with a unique chemical architecture. The protocols and data presented in this guide provide a comprehensive resource for researchers interested in the natural product chemistry and potential therapeutic applications of quinolactacins. Further investigation into the specific enzymes responsible for the biosynthesis of **Quinolactacin C** and the exploration of its biological activity are promising avenues for future research.

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References

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- 2. Quinolactacins A, B and C: novel quinolone compounds from *Penicillium* sp. EPF-6. II. Physico-chemical properties and structure elucidation [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Quinolactacin C: A Technical Guide to its Discovery, Isolation, and Characterization from *Penicillium*]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245743#quinolactacin-c-discovery-and-isolation-from-penicillium]

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